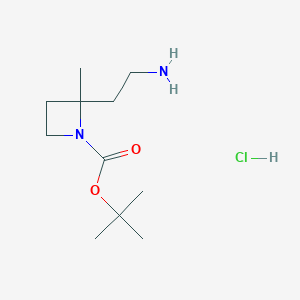

tert-butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride

Description

Properties

IUPAC Name |

tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-11(13,4)5-7-12;/h5-8,12H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPWUWGUCFIFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C(=O)OC(C)(C)C)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride typically involves the protection of amines using carbamates. One common method is the use of tert-butoxycarbonyl (Boc) protecting groups. The reaction involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) under mild conditions . This method avoids over-alkylation and provides high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis systems can enhance the production process, ensuring consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can enhance pharmacological activities. For instance, derivatives of this compound have been investigated for their potential as inhibitors of acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's disease .

2. Neuropharmacological Studies

Research has indicated that compounds similar to tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate hydrochloride exhibit significant interactions with neurotransmitter systems. In particular, studies have shown that these compounds can modulate acetylcholine levels, potentially offering therapeutic benefits in cognitive disorders .

Case Study 1: Acetylcholinesterase Inhibition

A study synthesized derivatives based on the azetidine framework and evaluated their inhibitory effects on acetylcholinesterase. One derivative demonstrated an IC50 value of 2.7 µM, indicating strong inhibitory activity which suggests potential for treating Alzheimer's disease .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of azetidine derivatives in animal models of neurodegeneration. The results showed that these compounds could significantly reduce neuronal cell death induced by oxidative stress, highlighting their potential as neuroprotective agents .

Table 1: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of tert-butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride involves its reactivity with various biological molecules. The compound can interact with enzymes and proteins, modifying their activity and function. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- 3-[2-(2-Aminoethylamino)ethylamino]propyl trimethoxysilane: A silane derivative with multiple aminoethyl groups, used in surface functionalization and polymer chemistry. Unlike the target compound, this analog incorporates a trimethoxysilane group, enabling covalent bonding to silica-based materials .

- AEBSF Hydrochloride (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): A serine protease inhibitor with a sulfonyl fluoride moiety. While both compounds share the 2-aminoethyl group, AEBSF’s bioactivity contrasts with the target compound’s role as a synthetic intermediate .

- 5-Bromotryptamine Hydrochloride : An indole-derived amine with a bromine substituent. The azetidine ring in the target compound provides greater conformational rigidity compared to the flexible tryptamine backbone .

Physical and Chemical Properties

Research and Industrial Relevance

The compound’s suppliers (e.g., Hangzhou MolCore Bio-Medical Technology, Bluenote Trading LLC) highlight its demand in high-throughput drug discovery . Unlike simpler amines, its azetidine scaffold offers metabolic stability, a critical advantage in optimizing pharmacokinetics.

Biological Activity

tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate hydrochloride (CAS Number: 2460754-61-2) is a compound of interest due to its potential biological activities. This article reviews its synthesis, physicochemical properties, and biological activities, supported by relevant case studies and research findings.

- Molecular Formula : C11H23ClN2O2

- Molecular Weight : 250.7655 g/mol

- Solubility : Highly soluble in water, with solubility values reported as 20.2 mg/ml and 32.1 mg/ml in different conditions .

Synthesis

The synthesis of tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate hydrochloride involves multiple steps, typically starting from readily available amino acids or their derivatives. The synthetic pathway often includes:

- Formation of the azetidine ring.

- Introduction of the tert-butyl and aminoethyl groups.

- Finalization through hydrochloride salt formation for improved stability and solubility.

The compound exhibits several mechanisms of action, primarily through modulation of biochemical pathways involved in cellular signaling and metabolism. It has been noted for its potential to affect the activity of various enzymes and receptors, particularly those involved in inflammation and cancer progression.

In Vitro Studies

Recent studies have highlighted the compound's effectiveness in reducing inflammatory markers in cell lines. For example, it has been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses, at concentrations as low as 5 μM .

Case Studies

-

Anti-Cancer Activity : In a study involving human colonic adenocarcinoma cells (HCA-7), treatment with tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate hydrochloride resulted in significant reductions in tumor growth with tumor/control ratios (T/C) indicating effective anti-cancer properties .

Cell Line Dose (mg/kg) T/C Ratio (%) HCA-7 200 61 SW837 200 40 A549 100 38 - Enzyme Inhibition : The compound has demonstrated weak inhibition against dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This suggests that while it may not directly inhibit DHFR effectively, it could exert effects through metabolic pathways leading to polyglutamate formation .

Pharmacokinetics

The pharmacokinetic profile suggests high bioavailability due to its solubility and favorable absorption characteristics. The compound's ability to cross cellular membranes efficiently enhances its potential therapeutic applications.

Safety and Toxicology

Safety assessments indicate that while the compound shows promise in therapeutic contexts, caution is warranted due to potential toxicity at higher concentrations. Hazard statements include warnings for skin and eye irritation, emphasizing the need for careful handling during research applications .

Q & A

Q. What are the established synthetic routes for tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate hydrochloride?

The compound is typically synthesized via multi-step protocols involving:

- Protection of the amine group : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, as seen in analogous azetidine derivatives .

- Azetidine ring formation : Cyclization reactions (e.g., intramolecular nucleophilic substitution) to form the 2-methylazetidine core.

- Functionalization : Introduction of the 2-aminoethyl side chain via alkylation or reductive amination .

- Hydrochloride salt formation : Final treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt . Purification often involves column chromatography and recrystallization for high-purity yields (>95%).

Q. What analytical methods are critical for characterizing this compound?

Key techniques include:

Q. How should researchers handle solubility challenges during experimental workflows?

The hydrochloride salt is hygroscopic and soluble in polar solvents (e.g., water, methanol). For hydrophobic reaction conditions:

- Use DMF or DMSO as co-solvents.

- Pre-dry the compound under vacuum to mitigate hydrolysis of the Boc group .

Q. What storage conditions ensure long-term stability?

- Store at –20°C under inert gas (argon or nitrogen) to prevent degradation.

- Avoid prolonged exposure to moisture or acidic/basic environments, which may cleave the Boc group .

Q. How can researchers validate the compound’s identity in biological assays?

- Perform control experiments with the free base (without HCl) to distinguish salt-specific effects.

- Use isotopic labeling (e.g., -aminoethyl groups) to track metabolic pathways .

Advanced Research Questions

Q. How does the steric hindrance of the tert-butyl group influence reactivity in cross-coupling reactions?

The Boc group:

- Shields the azetidine nitrogen , limiting unwanted side reactions (e.g., oxidation).

- Reduces nucleophilicity , requiring stronger bases (e.g., LDA) for deprotection .

- Design experiments using alternative protecting groups (e.g., Fmoc) to compare reaction kinetics .

Q. What strategies resolve contradictory data in stability studies under varying pH conditions?

- pH-dependent degradation assays : Monitor Boc cleavage via HPLC at pH 2–10.

- Controlled hydrolysis : At pH < 3, rapid deprotection occurs, while neutral/basic conditions stabilize the compound .

- Contradiction mitigation : Replicate experiments with standardized buffers and validate using -NMR to detect decomposition products .

Q. How can computational modeling optimize azetidine ring functionalization?

- DFT calculations : Predict regioselectivity for alkylation or acylation at the azetidine nitrogen.

- Molecular docking : Simulate interactions with biological targets (e.g., GPCRs) to guide derivatization .

Q. What mechanistic insights explain unexpected byproducts during Boc deprotection?

Common issues include:

Q. How to design structure-activity relationship (SAR) studies for drug discovery applications?

- Core modifications : Synthesize analogs with varying azetidine substituents (e.g., 2-ethyl instead of 2-methyl).

- Side-chain diversification : Replace the aminoethyl group with homologs (e.g., aminopropyl) to assess target binding .

- Biological assays : Pair synthetic efforts with functional assays (e.g., enzyme inhibition, receptor binding) to correlate structural changes with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.